Nickel thiocyanate

Overview

Description

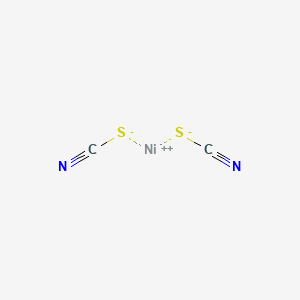

Nickel thiocyanate (NiSCN) is an inorganic compound composed of nickel, sulfur and nitrogen. It is a white, crystalline powder that is soluble in water and other polar solvents. This compound is widely used in scientific research due to its unique properties, such as its ability to catalyze reactions and its ability to act as a ligand.

Scientific Research Applications

Structural and Magnetic Properties

Nickel thiocyanate, particularly in complexes with other elements, exhibits notable structural and magnetic properties. Żurowska et al. (2002) explored the crystal structure and magnetic characteristics of nickel(II) thiocyanate complexes, revealing ferromagnetic coupling in polymeric compounds with double end-to-end thiocyanate bridges (Żurowska et al., 2002).

Electroreduction and Electrochemical Behavior

Several studies have investigated the electroreduction of nickel(II) thiocyanate complexes. Krogulec et al. (1974, 1981) found that the reduction of these complexes can lead to the formation of nickel amalgam and other compounds, providing insights into electrochemical processes and mechanisms (Krogulec & Baranski, 1974), (Krogulec & Galus, 1981).

Catalytic Properties

Itabashi and Ikeda (1972) studied the catalytic properties of nickel(II) in acetonitrile in the presence of thiocyanate ions. They observed a catalytic pre-wave and maximum wave, suggesting a complex interaction between nickel(II), thiocyanate ions, and other elements in the solution (Itabashi & Ikeda, 1972).

Biomarker Monitoring

The thiocyanate ion, in relation to nickel, has been used as a biomarker for environmental exposure. Abdolmohammad-Zadeh and Vasli (2014) described a method using nickel–aluminum layered double hydroxide nano-sorbents for extracting thiocyanate from biological samples, demonstrating its potential in environmental and health monitoring (Abdolmohammad-Zadeh & Vasli, 2014).

Mechanism of Action

Target of Action

Nickel Thiocyanate primarily targets the nickel atom in its complexes . The nickel atom is octahedrally coordinated with two thiocyanate N atoms but with a different number of isonicotinamide N and water O atoms . This coordination is crucial for the compound’s function and interaction with its environment.

Mode of Action

This compound interacts with its targets through a process known as coordination . In all complexes, the nickel atom is octahedrally coordinated with two thiocyanate N atoms . The coordination can vary depending on the number of isonicotinamide N and water O atoms . This interaction results in changes in the compound’s structure and function.

Biochemical Pathways

This compound affects the biochemical pathways involved in the formation of its complexes. The compound’s interaction with its targets influences the formation of these complexes, which are crucial for its function

Pharmacokinetics

It’s known that the compound’s stoichiometry can be altered based on different ligand affinities towards nickel . The concentration of isonicotinamide strongly influences the number of coordinated isn ligands .

Result of Action

The result of this compound’s action is the formation of various complexes, which are characterized by different structures and functions . These complexes are formed as a compromise between the nucleation process, reactant ratios, ligand affinities, and intermolecular interactions in the crystal packing .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the concentration of isonicotinamide in the environment can strongly influence the number of coordinated isn ligands . Additionally, the compound’s action can be affected by the presence of other substances in the environment, such as other ligands or co-crystallized moieties .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Nickel thiocyanate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. Nickel ions, including those from this compound, are essential cofactors for urease activity . Additionally, this compound can interact with other nickel-dependent enzymes such as [NiFe]-hydrogenase and carbon monoxide dehydrogenase, which are involved in energy metabolism and gas sensing . These interactions are primarily mediated through the binding of nickel ions to the active sites of these enzymes, facilitating their catalytic functions.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to changes in the expression of genes involved in metal ion transport and detoxification . This compound can also disrupt cellular redox balance, leading to oxidative stress and potential damage to cellular components . Furthermore, this compound has been shown to interfere with the normal functioning of mitochondria, affecting cellular energy production and metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to proteins and enzymes, altering their structure and function. For example, the binding of nickel ions from this compound to the active sites of enzymes can either inhibit or activate their catalytic activity . This compound can also induce conformational changes in proteins, affecting their stability and interactions with other biomolecules . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under acidic or oxidative environments . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential chronic effects on cellular function, including persistent oxidative stress and alterations in cellular metabolism . These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can act as a micronutrient, supporting the activity of nickel-dependent enzymes and promoting normal cellular functions . At higher doses, this compound can become toxic, leading to adverse effects such as oxidative stress, inflammation, and tissue damage . Studies have identified threshold effects, where the toxicity of this compound becomes apparent only above certain concentration levels . These findings underscore the need for careful dosage considerations in experimental and therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to metal ion metabolism and detoxification. The compound can interact with enzymes such as thiocyanate hydrolase, which catalyzes the conversion of thiocyanate to carbonyl sulfide and cyanate . This interaction is crucial for the detoxification of thiocyanate and the maintenance of cellular redox balance . Additionally, this compound can influence metabolic fluxes by modulating the activity of key enzymes in energy metabolism and biosynthetic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. Nickel ions from this compound are transported across cell membranes by high-affinity nickel transporters, such as the nickel/cobalt transporter (NiCoT) family . These transporters facilitate the uptake and distribution of nickel ions to various cellular compartments, ensuring their availability for biochemical reactions . The localization and accumulation of this compound within cells are influenced by its interactions with binding proteins and other cellular components .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound is primarily localized in the vacuoles and cytoplasm of cells, where it forms complexes with organic acids and other ligands . This subcellular localization is essential for the detoxification and sequestration of nickel ions, preventing their toxic effects on cellular components . Additionally, this compound can be targeted to specific organelles through post-translational modifications and targeting signals, ensuring its proper distribution and function within cells .

properties

IUPAC Name |

nickel(2+);dithiocyanate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CHNS.Ni/c2*2-1-3;/h2*3H;/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALYMILAYQDOMFU-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)[S-].C(#N)[S-].[Ni+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2N2NiS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30929573 | |

| Record name | Nickel(2+) thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30929573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.86 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13689-92-4 | |

| Record name | Nickel(2+) thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30929573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nickel dithiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.808 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

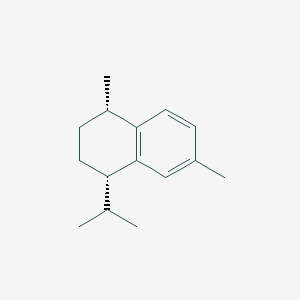

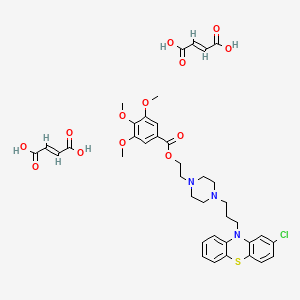

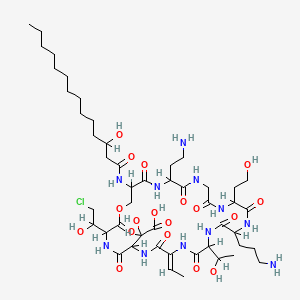

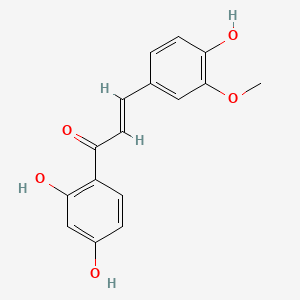

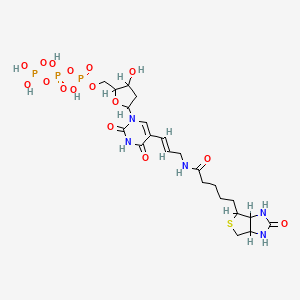

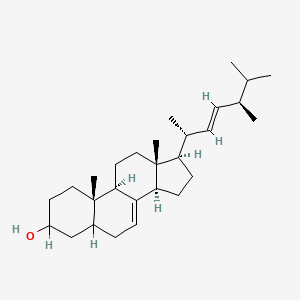

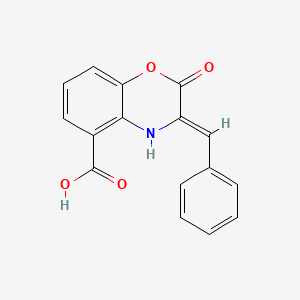

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(9R,11S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1233959.png)

![2-[5-(3,3-dimethyl-1-octadecyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-1-octadecyl-3H-indolium](/img/structure/B1233960.png)

![(E)-7-[3-[[3-(4-ethylphenyl)sulfanyl-2-hydroxypropyl]amino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B1233975.png)

![(1Z,5R,14R,15S,16S,19Z)-14,16-Dihydroxy-15-methoxy-5,6,6,21,21-pentamethyl-3,7,18,23-tetrazaoctacyclo[16.13.0.03,16.04,7.04,14.08,13.022,30.024,29]hentriaconta-1(31),8,10,12,19,22(30),24,26,28-nonaene-2,17-dione](/img/structure/B1233978.png)